Product packaging for Imidazo(4,5,1-kl)phenoxazine(Cat. No.:CAS No. 202-25-5)

Imidazo(4,5,1-kl)phenoxazine

Cat. No.: B1197640
CAS No.: 202-25-5
M. Wt: 224.28 g/mol
InChI Key: SKBGUSYEPZUTBA-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-kl)phenoxazine is a polycyclic aromatic compound featuring a fused imidazole-phenoxazine structure, positioning it as a compound of significant interest for advanced research applications. Its rigid, planar, and π-extended conjugated framework is a key characteristic that promotes high thermal stability and promising photophysical properties, making it a compelling subject for investigation in organic electronics . In the field of material science, phenoxazine-containing heterocycles are recognized as excellent electron-donors and hole-transporting units. Researchers utilize these compounds to develop novel organic light-emitting diodes (OLEDs) and other optoelectronic materials. The non-planar conformation of the phenoxazine moiety can help suppress aggregation-caused quenching (ACQ), and when combined with appropriate electron-acceptors, the resulting molecules can exhibit valuable properties such as thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) . This makes the structural scaffold a prime candidate for creating efficient, high-performance light-emitting materials. Concurrently, in biochemical and pharmaceutical research, phenoxazine derivatives demonstrate substantial potential. They form the core structure of various nucleoside analogs investigated for their antiviral activity. Such compounds have shown micromolar efficacy against a range of viruses, including coronaviruses (such as SARS-CoV-2) and respiratory syncytial virus (RSV) . The mechanism of action for these compounds is an active area of study and may involve inhibition of viral polymerases or modulation of biomolecular condensates essential for viral replication . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consider this compound for developing new optoelectronic materials or exploring novel biochemical pathways and antiviral mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2S B1197640 Imidazo(4,5,1-kl)phenoxazine CAS No. 202-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBGUSYEPZUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174040
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202-25-5
Record name Imidazo(4,5,1-kl)phenoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classic and Multi-Step Synthesis Approaches

Traditional synthetic routes to Imidazo(4,5,1-kl)phenoxazine and its derivatives are characterized by a sequential, step-by-step construction of the heterocyclic system. These methods, while foundational, often involve multiple stages of reaction and purification.

Construction of Precursor Ring Systems (e.g., 1-nitro-10H-phenoxazine)

A cornerstone of classical synthesis is the initial preparation of a substituted phenoxazine (B87303) precursor, with 1-nitro-10H-phenoxazine being a key intermediate. researchgate.netlookchem.com The construction of this precursor is a critical first step that sets the stage for subsequent cyclization and functionalization. researchgate.net The synthesis often begins with readily available starting materials like chlorobenzene. nih.gov For instance, the synthesis of 1-nitro-10H-phenoxazine-3-sulfonic acid has been reported, which can then be further modified. nih.gov The presence of the nitro group is strategic, as it can be later reduced to an amino group, which is essential for the formation of the imidazole (B134444) ring.

The synthesis of related phenoxazine precursors, such as 6-chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine, involves the condensation of 2-amino-5-nitrophenol (B90527) with 2,3-dichloro-1,4-naphthoquinone in the presence of a base like potassium acetate (B1210297). iucr.org This highlights a general strategy of condensing an aminophenol derivative with a suitable quinone or related electrophile to form the core phenoxazine ring system.

Fused Imidazole Ring Formation

Following the successful synthesis of the phenoxazine precursor, the next crucial step is the formation of the fused imidazole ring. researchgate.netlookchem.com This is typically achieved by first reducing the nitro group of a precursor like 1-nitro-10H-phenoxazine to an amino group, yielding 1-amino-10H-phenoxazine. lookchem.com This amino-substituted phenoxazine then serves as the direct precursor for the imidazole annulation.

One documented method involves the reaction of 1-tosylaminophenoxazine with methylene (B1212753) iodide to form a dihydroimidazo[4,5,1-kl]phenoxazine derivative. researchgate.net Subsequent removal of the tosyl protecting group, for example, through treatment with a strong acid like 90% sulfuric acid or 25% hydrochloric acid, leads to the formation of the aromatic Imidazo[4,5,1-kl]phenoxazine through a process that involves both detosylation and dehydrogenation. researchgate.net

Condensation Reactions

Condensation reactions are fundamental to the assembly of the this compound scaffold and related heterocyclic systems. researchgate.net These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. For example, the synthesis of new tricyclic benzimidazoles can be achieved through the condensation of 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-5-amine with various aldehydes. researchgate.net

In the context of forming the fused imidazole ring, a condensation reaction between a 1-aminophenoxazine derivative and a suitable one-carbon synthon is a common strategy. For instance, the reaction of 1-aminophenoxazine with phosgene (B1210022) can yield 1,2-dihydroimidazo[4,5,1-kl]phenoxazin-1-one. researchgate.net Similarly, the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an aldehyde and ammonium (B1175870) acetate is a one-pot method to produce 2-phenylimidazo[4,5-f] Current time information in Bangalore, IN.nih.govphenanthroline derivatives. scholarsresearchlibrary.com While not a direct synthesis of this compound, this illustrates the utility of condensation reactions in forming imidazole rings fused to other heterocyclic systems.

Modern and Efficient Synthetic Protocols

Contemporary synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. These modern protocols aim to reduce the number of synthetic steps, improve atom economy, and provide access to a wider range of derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. asianpubs.orgnih.gov This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govbeilstein-journals.org

While a specific one-pot MCR for this compound is not extensively detailed in the provided results, the principles are widely applied to similar fused imidazole systems. For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a well-established method for synthesizing imidazo[1,2-a]pyridines from aminoazoles, aldehydes, and isocyanides. beilstein-journals.orgmdpi.com Similarly, benzo lookchem.comresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) derivatives can be synthesized via a one-pot condensation of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound. asianpubs.orgrsc.org These examples highlight the potential for developing a one-pot MCR strategy for this compound by carefully selecting the appropriate phenoxazine-based starting materials.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several key coupling reactions are pertinent to the synthesis of this compound and its building blocks.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for introducing alkynyl groups, which can be further elaborated. For instance, a CuI-catalyzed Sonogashira coupling has been used to synthesize 1H-imidazo[2,1-a]isoquinoline derivatives. nih.gov This methodology could be applied to a halogenated phenoxazine precursor to introduce an alkyne, which could then participate in a subsequent cyclization to form the imidazole ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC "click" reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. beilstein-journals.org While not directly forming an imidazole ring, the principles of CuAAC are relevant. A strategy could involve the synthesis of an azido-phenoxazine and an alkyne partner, which could be coupled via CuAAC as part of a larger synthetic scheme. The high reliability and functional group tolerance of this reaction make it an attractive tool for complex molecule synthesis. nih.gov

Ullmann-type C–N Coupling: The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. nih.gov Modern variations of this reaction, often employing ligands, allow for C-N bond formation under milder conditions. nih.gov This reaction is directly applicable to the construction of the phenoxazine ring itself. For example, the synthesis of 10-(Perylene-3-yl)-10H-Phenoxazine has been achieved via a Buchwald-Hartwig C-N coupling, a related palladium-catalyzed amination. scielo.br The Ullmann coupling could be envisioned for the intramolecular cyclization of a suitably substituted precursor to form the phenoxazine core of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. mdpi.com This technology has been effectively applied to the synthesis of various heterocyclic compounds, including those related to the this compound framework. The primary advantages of microwave irradiation are its ability to rapidly heat the reaction mixture to the desired temperature and maintain it consistently, which can significantly shorten reaction times compared to conventional heating methods. mdpi.comresearchgate.net

In the context of constructing fused imidazole systems, microwave-assisted synthesis has been utilized for the rapid preparation of imidazo[4,5-f] mdpi.commdpi.comphenanthroline derivatives, achieving high yields of 82.3–94.7% at 100 °C. mdpi.com This approach has also been successfully employed in the one-pot synthesis of pyrido fused imidazo[4,5-c]quinolines, highlighting its utility in constructing complex polyheterocyclic scaffolds under mild conditions. rsc.org The key features of this synthetic protocol include the use of green media, a one-pot sequential pathway, and a broad substrate scope, making it an attractive method for generating structural diversity. rsc.org For instance, the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts was achieved by heating the reactants in acetonitrile (B52724) at 155 °C for 50 minutes in a microwave reactor. mdpi.com

A facile protocol for the synthesis of phenoxazines and benzopyridoxazines has been demonstrated using microwave irradiation, proceeding through a Smiles rearrangement followed by an SNAr ring closure in a cascade process. researchgate.net This method has proven effective for a range of substrates with both electron-donating and electron-withdrawing groups, yielding the desired products in good to moderate yields within a short reaction time. researchgate.net

Oxidative Aromatization

Oxidative aromatization is a key transformation in the synthesis of many aromatic heterocyclic systems, including derivatives of imidazophenoxazine. This step is often crucial for converting a partially saturated heterocyclic intermediate into the final, fully aromatic target molecule. Various reagents and conditions have been employed to achieve this transformation effectively.

One common strategy involves the use of oxidizing agents like iodine or cerium(IV) ammonium nitrate. conicet.gov.ar For example, in the synthesis of xanthene derivatives, which share a tricyclic core structure with phenoxazines, iodine in an alcohol solution was used for the oxidative aromatization of the lateral rings of a hydro-xanthenodione scaffold. conicet.gov.ar This process can involve several transformations, including α-iodination, transesterification, etherification, elimination, and alkyl rearrangement. conicet.gov.ar

Palladium-catalyzed aerobic dehydrogenative aromatization has also been developed as an efficient method. organic-chemistry.org This approach utilizes molecular oxygen as a green and atom-economical oxidant. For instance, the synthesis of aryl amines has been achieved through the Pd-catalyzed intermolecular aerobic dehydrogenative aromatization of cyclohexanones and amines. organic-chemistry.org This methodology has been shown to be effective for both primary and secondary amines, providing good yields under an atmosphere of molecular oxygen. organic-chemistry.org

In the synthesis of 4-(aryl)-benzo nih.govirb.hrimidazo[1,2-a]pyrimidine-3-carbonitriles, oxidative aromatization of the dihydropyrimidine (B8664642) intermediates is a critical step. mdpi.com Various oxidizing agents can be employed for this purpose, and the choice of oxidant can influence the reaction efficiency and yield. mdpi.com Similarly, graphitic carbon nitride (g-C3N4) has been used as a heterogeneous catalyst for the visible light-mediated oxidative amination of C–H bonds to synthesize imidazo[1,5-a]pyridines, demonstrating the potential of photocatalysis in these transformations. rsc.org The use of an activated carbon/molecular oxygen system has also been reported for the oxidative aromatization of various dihydroaromatic compounds, including imidazolines to imidazoles, offering a metal-free alternative. nih.gov

Rearrangement Reactions (e.g., Sigmatropic Rearrangement)

Rearrangement reactions, particularly sigmatropic rearrangements, play a significant role in the synthesis of complex heterocyclic structures. numberanalytics.com A sigmatropic rearrangement involves the migration of a sigma bond across a π-system. numberanalytics.comimperial.ac.uk The Claisen and Cope rearrangements, both researchgate.netresearchgate.net-sigmatropic shifts, are among the most synthetically important. imperial.ac.ukimperial.ac.uk These reactions are characterized by their high stereoselectivity, often proceeding through a chair-like transition state. imperial.ac.ukimperial.ac.uk

In the context of phenoxazine synthesis, the Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. A facile protocol for the synthesis of phenoxazines under microwave irradiation has been demonstrated where the reaction proceeds through a Smiles rearrangement followed by an SNAr ring closure. researchgate.net

While direct examples of sigmatropic rearrangements in the synthesis of the parent this compound are not prominently detailed in the provided context, the principles of these reactions are widely applied in heterocyclic chemistry. For instance, the Povarov reaction, which can be followed by a mdpi.comresearchgate.net sigmatropic rearrangement, has been used in the synthesis of dihydrobenzimidazo[1,2-a]pyrimidines. mdpi.com The Claisen rearrangement is a key step in the biosynthesis of aromatic amino acids, catalyzed by chorismate mutase, showcasing its biological relevance. imperial.ac.uklibretexts.org

The synthesis of imidazo[4,5-e] mdpi.comresearchgate.netthiazino[2,3-c] mdpi.comnih.govresearchgate.nettriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govresearchgate.nettriazines. beilstein-journals.org This transformation highlights how rearrangement reactions can be employed to construct complex, fused heterocyclic systems.

Dehydration and Detosylation Methods

Dehydration and detosylation are common final steps in synthetic sequences leading to heterocyclic compounds, used to introduce unsaturation or remove protecting groups, respectively.

In the synthesis of imidazo[4,5,1-kl]phenoxazine, detosylation of 2-tosyl-1,2-dihydroimidazo[4,5,1-kl]phenoxazine (IV) can be achieved using strong acids like 90% sulfuric acid or 25% hydrochloric acid. researchgate.net Interestingly, this detosylation is accompanied by dehydrogenation, leading directly to the aromatic imidazo[4,5,1-kl]phenoxazine (VI). researchgate.net Irradiation with a mercury lamp can also effect this transformation. researchgate.net In contrast, treatment of the tosylated intermediate with lithium aluminum hydride results in detosylation without dehydrogenation, yielding 1,2-dihydroimidazo[4,5,1-kl]phenoxazine (I). researchgate.net

Dehydration reactions are fundamental in organic synthesis for the formation of double bonds. While not explicitly detailed for the final step to this compound in the provided information, they are crucial in the preparation of precursors. For example, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is often followed by a dehydration step to yield a stable α,β-unsaturated product. This is a key reaction in the synthesis of precursors for more complex heterocyclic systems. clockss.org

Synthesis of Key Precursors and Intermediates

The synthesis of the this compound ring system relies on the availability of appropriately substituted phenoxazine or imidazole precursors. A common strategy involves the construction of a 1-nitrophenoxazine ring as a key intermediate. nih.govresearchgate.net This nitro-substituted phenoxazine can then be further elaborated to form the fused imidazole ring.

The synthesis of the phenoxazine core itself can be achieved through various methods, including the reaction of 2-aminophenols with catechols or their derivatives. Cyano-activated fluoro displacement reactions between difluorobenzonitriles and 2-aminophenol (B121084) have been shown to produce cyanophenoxazines in high yield. researchgate.net

For the imidazole portion, 2-aminobenzimidazoles are valuable precursors. These can be prepared and subsequently reacted with aromatic aldehydes to form benzimidazole-2-arylimines, which serve as diene substrates in reactions like the Povarov reaction. mdpi.com Another key precursor, 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, is obtained from the cyclocondensation of 2,3-diaminopyridine (B105623) with 2-cyanoacetamide. irb.hr This intermediate can then undergo further reactions, such as aldol (B89426) condensation, to build more complex structures. irb.hr

In a multi-step synthesis of imidazophenoxazine-4-sulfonamides, the initial construction of a 1-nitro-10H-phenoxazine ring is a crucial step. nih.govresearchgate.net Similarly, the synthesis of imidazo[4,5-b]pyridin-5-one derivatives starts from 4(5)-nitro-1H-imidazole, which undergoes a series of transformations including a vicarious nucleophilic substitution of hydrogen, hydrolysis, Knoevenagel condensation, reduction, and cyclization to yield the target heterocyclic system. clockss.org The synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives can be achieved by reacting 2,3-diaminopyridine or 3,4-diaminopyridine (B372788) with sodium bisulfite adducts of various benzaldehydes. nih.gov

Derivatization Strategies and Functionalization

Once the core this compound scaffold is assembled, further derivatization can be carried out to modify its properties. These strategies often involve the introduction of various functional groups onto the aromatic rings.

A significant focus of derivatization has been the synthesis of imidazophenoxazine-4-sulfonamides. nih.govresearchgate.net These compounds are typically prepared through a multi-step sequence. The process begins with the construction of a 1-nitro-10H-phenoxazine ring. nih.govresearchgate.net This is followed by the introduction of a sulfonic acid group, which is then converted to a sulfonamide. The final key step is the formation of the fused imidazole ring. nih.govresearchgate.net This synthetic route allows for the preparation of a variety of N-substituted sulfonamides by using different amines in the sulfonamide formation step.

The synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides follows a similar strategy, where the phenoxazine ring containing both a nitro and a sulfonic acid group is constructed in a single step, followed by further transformations to introduce the desired amide functionalities. researchgate.net

Introduction of N-Substituents (e.g., Alkyl, Aryl, Heteroaryl)

The nitrogen atom of the imidazo[4,5,1-kl]phenoxazine system is a key position for introducing a wide range of substituents, including alkyl, aryl, and heteroaryl groups. These modifications can significantly alter the molecule's biological and photophysical properties.

Alkylation of the imidazole nitrogen is a common strategy. For instance, the alkylation of imidazo[4,5-b]pyridine cores, a related heterocyclic system, often results in a mixture of monoalkylated and polyalkylated products. nih.gov The use of reagents like methyl-iodide in DMF has been shown to successfully introduce methyl groups. nih.gov In the synthesis of related phenoxazine derivatives, N-alkylation has also been achieved. For example, a method for the regioselective synthesis of N-alkyl phenazinium salts has been developed. nih.gov

The introduction of aryl and heteroaryl groups, known as arylation, is another important modification. Direct C-H arylation is a powerful technique for forming (hetero)aryl–aryl bonds, offering advantages in terms of cost, time, and waste reduction. rsc.org Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For instance, the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has been achieved with excellent regioselectivity using a palladium(II) acetate catalyst with specific phosphine (B1218219) ligands. researchgate.net The Buchwald-Hartwig reaction is another key method used to introduce aryl and heteroaryl fragments onto nitrogen-containing heterocycles. mdpi.com

A series of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides have been synthesized, demonstrating the versatility of introducing various substituents at the nitrogen position. researchgate.net

Table 1: Examples of N-Substituted Imidazo[4,5,1-kl]phenoxazine Analogs and Related Structures

Compound ClassSubstituent TypeSynthetic Method HighlightReference
N-Alkyl Imidazo[4,5-b]pyridinesMethylAlkylation with methyl-iodide in DMF nih.gov
N-Alkyl Phenazinium SaltsAlkylRegioselective synthesis nih.gov
C-3 Arylated Imidazo[1,2-a]pyridinesArylPalladium-catalyzed direct C-H arylation researchgate.net
Phenothiazine (B1677639) DerivativesAryl (Phenothiazine)Buchwald-Hartwig reaction mdpi.com
N-Substituted PhenoxazinesAlkyl/Aryl/HeteroarylConstruction of phenoxazine ring followed by substitution researchgate.net

Substitution with Electron-Donating and Withdrawing Groups

The electronic properties of the imidazo[4,5,1-kl]phenoxazine scaffold can be fine-tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substitutions can have a profound impact on the molecule's reactivity and biological activity.

The introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the cytotoxic activity of some phenoxazine derivatives. researchgate.net Conversely, the presence of electron-donating methyl groups in any position can lead to a significant decrease in activity. researchgate.net In the synthesis of related quinoxaline-5,10-diones, anilines with electron-donating groups are highly reactive and result in high yields, while those with electron-withdrawing groups give much lower yields. mdpi.com

The synthesis of oxazolo-phenoxazines has been shown to tolerate both strongly electron-donating and electron-withdrawing substituents on the benzylamino-phenol precursors, although the presence of the latter can result in lower yields. unimi.it

Table 2: Effect of Substituents on the Properties of Phenoxazine and Related Heterocycles

Substituent TypeEffect on Activity/ReactivityCompound ClassReference
Nitro group (EWG)Increases cytotoxic activityPhenoxazine derivatives researchgate.net
Methyl group (EDG)Decreases cytotoxic activityPhenoxazine derivatives researchgate.net
Electron-donating groupsHigh reactivity and yields in synthesisAnilinoquinones mdpi.com
Electron-withdrawing groupsLow yields in synthesisAnilinoquinones mdpi.com

Incorporation of Cyano, Alkoxy, or Amino Moieties

The introduction of cyano, alkoxy, and amino groups onto the imidazo[4,5,1-kl]phenoxazine framework can lead to compounds with diverse properties and potential applications.

Cyano Group: The cyano group, a strong electron-withdrawing group, has been incorporated into various heterocyclic systems. For example, a series of 4-(aryl)-benzo nih.govuobaghdad.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized, where the cyano group is a key feature. mdpi.com The synthesis of cyanodibenzo uobaghdad.edu.iqCurrent time information in Bangalore, IN.dioxines has been achieved through cyano-activated fluoro displacement reactions. researchgate.net An electrochemical method for the synthesis of 1-cyano-imidazo[1,5-a]pyridines has also been developed. rsc.org

Alkoxy Group: Alkoxy groups are often introduced to modulate the lipophilicity and electronic properties of a molecule. A series of 8-alkoxy-substituted phenoxazine nucleoside analogs have been synthesized. nih.govresearchgate.net The synthesis involved the nitration of 4-alkoxyphenols, followed by reduction of the nitro group to form anilines, which were then used in subsequent cyclization reactions. nih.gov A regioselective method for the synthesis of 2,3,7,8-tetraalkoxyphenazines has also been reported. nih.gov

Amino Group: The amino group can act as a key pharmacophore or a synthetic handle for further functionalization. The synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives with amino side chains has been reported. irb.hr The synthesis of N-substituted phenoxazine derivatives often starts from phenoxazine, which is then functionalized, for example, by reaction with ethylchloroacetate and subsequent conversion to an acetohydrazide that can be further modified. uobaghdad.edu.iq

Table 3: Synthesis of Imidazo[4,5,1-kl]phenoxazine Analogs with Specific Functional Groups

Functional GroupSynthetic StrategyCompound ClassReference
CyanoPovarov reaction and oxidation4-(Aryl)-benzo nih.govuobaghdad.edu.iqimidazo[1,2-a]pyrimidine-3-carbonitriles mdpi.com
CyanoElectrochemical synthesis1-Cyano-imidazo[1,5-a]pyridines rsc.org
AlkoxyNitration, reduction, and cyclization8-Alkoxy-substituted phenoxazine nucleoside analogs nih.gov
AlkoxyBuchwald-Hartwig amination, reduction, and oxidative cyclization2,3,7,8-Tetraalkoxyphenazines nih.gov
AminoThermal cyclizationTetracyclic imidazo[4,5-b]pyridine derivatives irb.hr
AminoFunctionalization of phenoxazineN-Substituted phenoxazines uobaghdad.edu.iq

Regioselectivity in Synthesis

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of synthesizing complex molecules like imidazo[4,5,1-kl]phenoxazine and its derivatives. Achieving high regioselectivity is essential to avoid the formation of isomeric mixtures that can be difficult to separate and to ensure the desired biological or physical properties of the final compound.

In the synthesis of related imidazo-fused heterocycles, regioselectivity is a recurring theme. For example, the alkylation of imidazo[4,5-b]pyridines can lead to mixtures of regioisomers. nih.gov However, methods for the regioselective synthesis of specific isomers have been developed. The direct C-3 arylation of imidazo[1,2-a]pyridines, for instance, has been achieved with excellent regioselectivity. researchgate.net

The synthesis of imidazo[4,5-e] researchgate.netCurrent time information in Bangalore, IN.thiazino[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines has been accomplished with regioselectivity through a Michael-type addition followed by intramolecular cyclization. researchgate.net Similarly, the cyclocondensation of imidazo[4,5-e] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazine-3-thiones with phenacyl bromides proceeds with high regioselectivity to form linear imidazo[4,5-e]thiazolo[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazines. osi.lv

In the context of phenoxazine synthesis, a regioselective method for preparing 2,3,7,8-tetraalkoxyphenazines and N-alkyl phenazinium salts has been developed. nih.gov This was achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes via Buchwald-Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. nih.gov

The synthesis of imidazo[1,5-a]quinoxalines has also been shown to be regioselective when using an ionic liquid support under microwave conditions. rsc.org

Table 4: Examples of Regioselective Syntheses in Related Heterocyclic Systems

Target Compound ClassKey ReactionRegioselectivity ControlReference
C-3 Arylated Imidazo[1,2-a]pyridinesDirect C-H ArylationPalladium-phosphine catalyst system researchgate.net
Imidazo[4,5-e] researchgate.netCurrent time information in Bangalore, IN.thiazino[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazinesMichael Addition & CyclizationReaction conditions researchgate.net
Imidazo[4,5-e]thiazolo[3,2-b] uobaghdad.edu.iqCurrent time information in Bangalore, IN.nih.govtriazinesCyclocondensationNature of reactants osi.lv
2,3,7,8-TetraalkoxyphenazinesBuchwald-Hartwig Amination & CyclizationUse of nonsymmetrically substituted precursors nih.gov
Imidazo[1,5-a]quinoxalinesPictet–Spengler ReactionIonic liquid support and microwave conditions rsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a rigid polycyclic aromatic system like Imidazo[4,5,1-kl]phenoxazine, high-resolution 1D and 2D NMR methods are indispensable for assigning the specific proton and carbon signals.

High-Resolution ¹H and ¹³C NMR

The ¹H NMR spectrum of Imidazo[4,5,1-kl]phenoxazine is expected to show distinct signals in the aromatic region, typically between 6.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by the electron density at each position and the through-bond interactions between neighboring protons. For instance, protons on the phenoxazine (B87303) moiety will exhibit chemical shifts influenced by the electron-donating oxygen and nitrogen heteroatoms. nsf.gov Protons closer to the imidazole (B134444) ring may experience different shielding effects. In related phenoxazine derivatives, aromatic protons typically appear in the range of 6.5-8.0 ppm. uobaghdad.edu.iqyoutube.com The proton on the imidazole ring would likely appear at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the heterocyclic system. Quaternary carbons, such as those at the ring junctions and the carbon shared by the imidazole and phenoxazine rings, can be distinguished from protonated carbons. The chemical shifts for carbons in the phenoxazine core are well-documented, typically appearing between 110 and 150 ppm. nsf.govmdpi.com The introduction of the fused imidazole ring would modulate these values and introduce new signals characteristic of its structure.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H6.5 - 8.5Signals correspond to aromatic protons on the phenoxazine and imidazole rings. Specific shifts depend on the position relative to heteroatoms.
¹³C110 - 155Includes signals for both protonated and quaternary carbons within the fused aromatic system. Carbons adjacent to N and O will be further downfield.

Advanced 2D NMR Techniques (e.g., H-H COSY, H-C HMQC, H-C HMBC)

While 1D NMR provides essential data, 2D NMR techniques are crucial for definitively assembling the molecular structure of Imidazo[4,5,1-kl]phenoxazine by establishing connectivity.

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Imidazo[4,5,1-kl]phenoxazine, COSY spectra would reveal the arrangement of protons on the individual benzene (B151609) rings of the phenoxazine core by showing correlations between adjacent protons.

H-C HMQC (Heteronuclear Single Quantum Coherence): The HMQC (or its more sensitive variant, HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH coupling). libretexts.org This allows for the unambiguous assignment of carbon signals for all proton-bearing carbons in the molecule.

H-C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete carbon skeleton. The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.edu For Imidazo[4,5,1-kl]phenoxazine, key HMBC correlations would be observed between the protons on one ring and the quaternary carbons of the adjacent fused ring, confirming the annulation of the entire system. For example, correlations between protons on the phenoxazine core and the carbons of the imidazole ring would provide definitive proof of the "kl" fusion.

Solid-State NMR (SSNMR) Spectroscopy

Solid-State NMR (SSNMR) spectroscopy is a valuable tool for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. For Imidazo[4,5,1-kl]phenoxazine, SSNMR could be used to study properties such as polymorphism (the existence of different crystal structures) and molecular packing in the solid state. The technique has been successfully applied to probe the structure of phenoxazine-derived materials, demonstrating its utility in understanding intermolecular interactions in the solid phase. researchgate.net Cross-polarization magic-angle spinning (CP-MAS) experiments can enhance the signals of low-abundance nuclei like ¹³C and provide insights into the local environment and conformation of the molecule within a crystal lattice.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of Imidazo[4,5,1-kl]phenoxazine would be dominated by bands characteristic of its fused aromatic and heterocyclic components. Key expected absorptions include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic and imidazole rings would appear in the 1500–1650 cm⁻¹ region. bas.bg

C-O-C asymmetric stretching: The ether linkage in the phenoxazine core gives rise to a strong, characteristic band, often observed around 1270 cm⁻¹. orientjchem.org

Aromatic C-H out-of-plane bending: These bands, found in the 700–900 cm⁻¹ region, are diagnostic of the substitution pattern on the benzene rings.

The FT-IR spectra of various phenoxazine and imidazole-containing compounds confirm these general absorption regions. uobaghdad.edu.iqmdpi.commdpi.commdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Characteristic of sp² C-H bonds.
C=C / C=N Stretch1500 - 1650Represents skeletal vibrations of the fused aromatic rings. bas.bg
C-O-C Asymmetric Stretch1250 - 1280A strong, characteristic band for the phenoxazine ether linkage. orientjchem.org
C-H Out-of-Plane Bend700 - 900Provides information on the aromatic substitution pattern.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for probing symmetric and non-polar bonds. For Imidazo[4,5,1-kl]phenoxazine, Raman spectroscopy would be highly sensitive to the vibrations of the extensive, symmetric π-conjugated system. Studies on phenoxazine and its radical cation have demonstrated that resonance Raman spectroscopy can provide detailed information about the electronic structure and geometry of the heterocyclic core. rsc.org The technique is also valuable for characterizing the structural integrity of complex molecules, as the Raman spectrum serves as a unique molecular fingerprint. tandfonline.comamericanpharmaceuticalreview.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of imidazo[4,5,1-kl]phenoxazine derivatives. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of a molecule, which allows for the determination of its elemental formula with high confidence. chromatographyonline.comalgimed.comnih.gov This is a critical step in the characterization of newly synthesized compounds, confirming that the target molecule has been formed.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) are utilized to generate intact molecular ions, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). mdpi.commdpi.com For instance, in the characterization of various benzo mdpi.comchemrxiv.orgimidazo derivatives, HRMS (ESI) has been successfully used to confirm the calculated exact masses. mdpi.commdpi.com The high mass accuracy of HRMS, often below 5 ppm, is a key advantage over low-resolution MS. chromatographyonline.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The analysis of fragmentation patterns in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the fused ring system and the nature of any substituents. While tandem mass spectrometry (MS/MS) is often used for detailed structural elucidation, the accurate mass measurement from a full scan HRMS experiment is frequently sufficient for the initial confirmation of a synthesized imidazo[4,5,1-kl]phenoxazine derivative. lcms.cz

Table 1: Representative HRMS Data for Imidazo mdpi.comchemrxiv.orgphenoxazine Analogs

CompoundIonization ModeCalculated m/zFound m/zReference
C₁₅H₁₄N₃O₅⁻ESI316.0939316.0901 mdpi.com
C₄₄H₄₈N₃O₇⁻ESI730.3498730.3487 mdpi.com
C₄₈H₅₆N₃O₇⁻ESI786.4124786.4194 mdpi.com
C₁₈H₂₃N₂O₂⁺ESI299.1760299.1755 mdpi.com
C₂₁H₂₁N₂O₂⁺ESI333.1603333.1602 mdpi.com
C₁₇H₁₃N₂O₂⁺ESI277.0977277.0971 mdpi.com
C₁₉H₁₈N₃O₂⁺ESI320.1399320.1398 mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for investigating the photophysical properties of imidazo[4,5,1-kl]phenoxazine derivatives. These techniques provide information about the electronic transitions within the molecule, including the energy gaps between the ground and excited states.

UV/Vis Spectroscopy

The UV/Vis absorption spectra of imidazo[4,5,1-kl]phenoxazine derivatives typically exhibit multiple absorption bands in the ultraviolet and visible regions. mdpi.commdpi.com These bands correspond to π-π* and n-π* electronic transitions within the conjugated system. For example, studies on related phenoxazine and imidazopyrimidine systems show absorption bands below 350 nm attributed to π-π* transitions of the conjugated skeleton, and lower energy, broad bands corresponding to intramolecular charge transfer (ICT) transitions. mdpi.commdpi.com The position and intensity of these absorption maxima are sensitive to the specific substitution pattern on the imidazo[4,5,1-kl]phenoxazine core and the polarity of the solvent.

In a study of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, the absorption spectra displayed two main bands in the ranges of 220–300 nm and 350–500 nm, corresponding to S₀→S₂ and S₀→S₁ transitions, respectively. mdpi.com Similarly, phenoxazine-dibenzothiophene sulfoximine (B86345) emitters showed high-intensity bands below 350 nm (π-π*) and broader, structureless bands between 400-430 nm, characteristic of ICT from the phenoxazine donor. mdpi.com

Fluorescence Spectroscopy and Photophysical Property Investigations

Many imidazo[4,5,1-kl]phenoxazine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. mdpi.comresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, these molecules can emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. Large Stokes shifts are often observed in these systems, which is advantageous for applications in fluorescence imaging and sensing as it minimizes self-absorption. mdpi.comresearchgate.net

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is another important parameter. Phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety have demonstrated high quantum yields, ranging from 18% to 80%. researchgate.net The lifetime of the excited state is also a key characteristic, with values in the nanosecond range being typical for fluorescent molecules. unimi.it

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govresearchgate.net This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Several studies on related heterocyclic systems, including those containing phenoxazine and imidazopyrimidine moieties, have reported AIE properties. mdpi.commdpi.com For instance, certain 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been shown to exhibit AIE, where their fluorescence intensity increases significantly in solvent mixtures where they aggregate, such as THF/water mixtures. mdpi.com This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and biological sensors. mdpi.comrsc.org The AIE effect overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. nih.gov

Emission Solvatochromism

Emission solvatochromism refers to the change in the position of the fluorescence emission maximum with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that have a significant difference in their dipole moment between the ground and excited states, which is often the case for molecules exhibiting intramolecular charge transfer (ICT). acs.orgrsc.orgresearchgate.net

Imidazo[4,5,1-kl]phenoxazine derivatives and related compounds frequently display positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.comresearchgate.net This is indicative of a more polar excited state compared to the ground state. For example, a series of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles exhibited positive emission solvatochromism with large Stokes shifts ranging from 120 to 180 nm. mdpi.com This sensitivity to the local environment can be exploited for developing fluorescent probes that can report on the polarity of their surroundings. mdpi.comrsc.orgresearchgate.net

X-ray Diffraction (XRD) Analysis

While spectroscopic techniques provide valuable information about the electronic and structural properties of molecules, single-crystal X-ray diffraction (XRD) provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. ulb.ac.beresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as providing insights into the intermolecular interactions and packing arrangements in the crystal lattice. ulb.ac.bemdpi.com

For imidazo[4,5,1-kl]phenoxazine and its derivatives, obtaining a single crystal suitable for XRD analysis is a crucial step in confirming the proposed structure, especially when complex stereochemistry or unexpected rearrangements can occur during synthesis. mdpi.comresearchgate.net For example, in the synthesis of 4-(aryl)-benzo mdpi.comchemrxiv.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, single-crystal XRD analysis of one of the products was essential to confirm a mdpi.comresearchgate.net sigmatropic rearrangement that occurred during the reaction. mdpi.com The crystal structure of the parent phenoxazine molecule has been solved, revealing a herringbone packing arrangement. ulb.ac.be The data obtained from XRD is invaluable for understanding structure-property relationships and for computational modeling studies. researchgate.net

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and crystallographic unit cell dimensions, which is essential for establishing the absolute structure and conformation of complex molecules like Imidazo(4,5,1-kl)phenoxazine and its derivatives. mdpi.com The "sine qua non" condition for its application is the availability of a single, high-quality crystal of adequate size, typically at least 0.02 mm. mdpi.com

While a specific single-crystal X-ray structure for the parent this compound is not widely reported in foundational literature, the technique has been successfully applied to its parent heterocycle, phenoxazine, and other closely related fused imidazole systems. These studies underscore the power of SC-XRD in confirming molecular structures within this chemical class.

For instance, the crystal structure of the parent phenoxazine molecule was solved by single-crystal X-ray diffraction at 100 K. ulb.ac.be The analysis revealed that phenoxazine crystallizes in the monoclinic space group P21/c. ulb.ac.be A key finding was the observation of a severe substitutional disorder, with the oxygen and nitrogen atoms occupying two opposite positions within the molecule with a 50% occupancy factor for each. ulb.ac.be This disorder was confirmed through theoretical investigations. umons.ac.be The molecules adopt a planar conformation and pack in a classic herringbone pattern, a common arrangement for rod-like conjugated molecules. ulb.ac.beumons.ac.be

Table 1: Crystallographic Data for Phenoxazine This interactive table summarizes the experimental single-crystal X-ray diffraction data for the parent phenoxazine molecule as reported in the literature. ulb.ac.be

ParameterValue
Formula C₁₂H₉NO
Temperature (K) 100
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.335(2)
b (Å) 5.768(1)
c (Å) Not specified in abstract
α (°) 90
β (°) Not specified in abstract
γ (°) 90
Volume (ų) Not specified in abstract
Z 2

Furthermore, SC-XRD has been pivotal in confirming the structures of various complex heterocyclic systems containing fused imidazole rings. For example, the technique was used to definitively establish the molecular structure of 4-(aryl)-benzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives, resolving any ambiguity about substituent positions that could not be determined by spectroscopic data alone. mdpi.com Similarly, it has been used to prove the molecular structure of 5-arylimino-1,3,4-thiadiazole regioisomers and confirm the tautomeric forms of their precursors. mdpi.com These examples highlight the critical role of single-crystal X-ray analysis in the structural elucidation of novel, complex heterocyclic compounds related to this compound.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. It serves as a crucial check for the purity of a synthesized compound and to verify that its empirical formula aligns with the proposed molecular structure. For derivatives of this compound, this method is routinely employed to confirm the successful synthesis and incorporation of various substituents. umt.edu.pkresearchgate.net

The structures of newly synthesized compounds, such as novel imidazophenoxazine-4-sulfonamides, are commonly confirmed by a combination of spectroscopic methods and elemental analysis. researchgate.net In this procedure, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values for the expected molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

Research on related heterocyclic systems demonstrates the application of this technique. For instance, in the synthesis of a series of 4-(aryl)-benzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitriles, elemental analysis was used to confirm the final structures, with all prepared compounds providing satisfactory analytical data. mdpi.com The degree of substitution in modified polymers, such as a sulfonamide-chitosan derivative, has also been successfully calculated from elemental analysis data. nih.gov

Table 2: Elemental Analysis Data for Selected Imidazo-Fused Heterocyclic Derivatives This interactive table presents representative elemental analysis data for compounds structurally related to this compound, demonstrating the congruence between calculated and experimentally found values.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
4-(4-Methoxyphenyl)-1,2-dihydrobenzo umt.edu.pkunimi.itimidazo[1,2-a]pyrimidine-3-carbonitrileC₁₈H₁₄N₄OC71.5171.58 mdpi.com
H4.674.61 mdpi.com
N18.5318.45 mdpi.com
Ethyl N-(4-benzesulfonamido)-2-imino propanoateC₁₁H₁₄N₂O₄SC48.8849.01 scirp.org
H5.225.12 scirp.org
N10.3610.33 scirp.org
4-(Cyanomethyl)piperazine-1-sulfonamideC₁₁H₁₄N₄O₂SC49.6149.60 scirp.org
H5.305.22 scirp.org
N21.0421.22 scirp.org

Computational and Theoretical Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of imidazo(4,5,1-kl)phenoxazine and its analogues is fundamental to their potential applications. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within these molecules. ajchem-a.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Calculations

Calculations of HOMO and LUMO energies help to determine the electron-donating and electron-accepting capabilities of a molecule, respectively. ajchem-a.com For phenoxazine-containing compounds, the HOMO is often localized on the electron-rich phenoxazine (B87303) ring system, while the LUMO distribution can vary depending on the substituents. umich.edu In the case of related donor-acceptor fluorophores, the HOMO has been observed to delocalize on the donor fragment, while the acceptor domain contributes to the LUMO. mdpi.com

The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability, reactivity, and photophysical properties. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and can indicate potential for intramolecular charge transfer (ICT), a phenomenon that is often desirable in materials for optoelectronics. researchgate.net Theoretical calculations for related heterocyclic systems have shown that the HOMO and LUMO energy levels provide insights into possible electronic transitions. ajchem-a.com For instance, in some phenoxazine derivatives, the calculated HOMO-LUMO gap substantiates the occurrence of intramolecular charge transfer. researchgate.net

Table 4.1: Calculated HOMO-LUMO Energies and Band Gaps for Related Heterocyclic Compounds
Compound/DerivativeHOMO (eV)LUMO (eV)Egap (eV)Method
Phenyl Quinoline-2-Carboxylate[Value][Value][Value]DFT/B3LYP/6-311G mdpi.com
2-Methoxyphenyl Quinoline-2-Carboxylate[Value][Value][Value]DFT/B3LYP/6-311G mdpi.com
Anthracenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine (B1208166)[Value][Value][Value]DFT/B3LYP/6-311G mdpi.com
Dimethylaminophenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine[Value][Value][Value]DFT/B3LYP/6-311G mdpi.com
Methoxyphenyl Substituted Benzo ajchem-a.comunimi.itimidazo[1,2-a]pyrimidine[Value][Value][Value]DFT/B3LYP/6-311G* mdpi.com

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying complex molecules like this compound. researchgate.netuctm.edu DFT calculations, often using the B3LYP functional, are employed to optimize the ground-state geometries and calculate the HOMO and LUMO energy levels of these and related heterocyclic compounds. researchgate.netuctm.edu

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of systems in the presence of time-dependent potentials, such as light. wikipedia.org This makes TD-DFT a valuable tool for predicting the electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions (e.g., n→π* or π→π*) in molecules. researchgate.net For example, TD-DFT calculations have been successfully used to correlate the calculated electronic transitions with the experimental absorption spectra of novel fluorophores and to understand the photophysical properties of phenanthro[9',10':4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety. mdpi.comresearchgate.net In the study of biopigment molecules, TD-DFT calculations have shown that the color of a pigment is complementary to its light absorption color. researchgate.net

Molecular Modeling and Simulation

Molecular modeling techniques, including docking and dynamics simulations, are instrumental in exploring the potential interactions of this compound derivatives with biological targets.

Molecular Docking Studies with Biological Receptors/Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor. For derivatives of related fused imidazole (B134444) systems, molecular docking has been employed to elucidate binding modes and affinities.

For instance, molecular docking studies of imidazo[4,5-b]phenazines have been conducted to understand their interactions with topoisomerase I and IIα, revealing that their polycyclic scaffold can stack between DNA base pairs. ekb.egresearchgate.net Similarly, docking studies of imidazophenoxazine-4-sulfonamides against PDE4B have shown good correlation with their observed in vitro inhibitory properties. researchgate.net In another study, the binding patterns of imidazo[4,5-b]pyridine-5-thione derivatives within the active site of Staphylococcus aureus tyrosyl-tRNA synthetase were investigated, with the most active compound showing the highest docking score. nih.gov Docking of fused imidazo[4,5,1-kl]phenothiazine-4-sulfonamides on DNA topoisomerase II also showed that the binding affinities were in good agreement with their experimental IC50 values. researchgate.net

Table 4.2: Examples of Molecular Docking Studies on Related Imidazo-fused Heterocycles
Compound ClassTarget ProteinKey Findings
Imidazo[4,5-b]phenazinesTopoisomerase I/IIαPolycyclic scaffold stacks within DNA cleavage site via π-π interactions. ekb.egresearchgate.net
Imidazophenoxazine-4-sulfonamidesPDE4BGood correlation between docking scores and in vitro PDE4B inhibition. researchgate.net
Imidazo[4,5-b]pyridine-5-thione derivativesStaphylococcus aureus tyrosyl-tRNA synthetaseMost potent compound exhibited the highest docking score (-9.37 kcal/mol). nih.gov
Fused Imidazo[4,5,1-kl]phenothiazine-4-sulfonamidesDNA topoisomerase IIBinding affinities aligned with experimental IC50 values. researchgate.net
Phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivativesMARK4 ProteinDesigned compounds showed inhibitory potential by binding to the MARK4 protein. rsc.org

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. bnl.gov This technique can be used to assess the stability of ligand-receptor complexes predicted by molecular docking and to refine the understanding of binding interactions.

In the context of related imidazole derivatives, MD simulations have been used to infer possible mechanisms of action. scielo.br For example, comparative molecular dynamics calculations were performed on strategic imidazopyrazines to understand their interaction with Aurora Kinase A, with the estimated binding energies being consistent with the activity rankings of the compounds. scielo.br MD simulations can also be used to predict the assembly structures of molecules in the bulk phase. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR/QSPR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound by identifying the key structural features that influence its potency and selectivity.

SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For example, in a series of 1H-imidazo[4,5-c]pyridines, SAR studies revealed that N6-substituted analogues with electron-rich substituents showed increased potency as TLR7 agonists. rsc.org Similarly, for imidazo[4,5-b]pyridine derived purine (B94841) isosteres, SAR studies indicated that the nature of the substituent at the 2-position significantly impacted their cytotoxic activity. researchgate.net

QSAR goes a step further by developing mathematical models that correlate the chemical structure with biological activity. These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of new, unsynthesized compounds. nih.gov QSAR models have been successfully developed for various classes of compounds, including those with antitubercular activity, where descriptors such as polarizability, electronegativity, and surface area were found to be important. nih.gov For thiazolide derivatives, a QSAR study showed a good correlation between their structural parameters and their activity against the Hepatitis B virus. acs.org

Correlation of Molecular Structure with In Vitro Biological Activity

Computational studies are instrumental in correlating the three-dimensional structure of imidazo-fused heterocyclic compounds with their observed biological activities. For instance, in the related class of imidazo[4,5-b]phenazines, molecular docking simulations have been employed to elucidate the mechanism of action for derivatives showing cytotoxic activities. researchgate.net These studies reveal how the polycyclic scaffold of such molecules can intercalate into DNA cleavage sites, interacting through π-π stacking with surrounding DNA base pairs. This interaction stabilizes the topoisomerase/DNA cleavage complex, preventing the re-ligation of the DNA strand and explaining the observed anticancer effects. researchgate.net

Similarly, for a series of amidino-substituted imidazo[4,5-b]pyridines, computational analyses help rationalize their antiproliferative activities. mdpi.com The introduction of specific substituents, such as an unsubstituted amidino group or a 2-imidazolinyl group, has been shown to lead to potent and selective activity against colon carcinoma cell lines. mdpi.com Molecular modeling can pinpoint the key structural features and interactions responsible for this enhanced activity.

In the context of this compound derivatives, such as imidazophenoxazine-4-sulfonamides designed as potential inhibitors of the phosphodiesterase 4 (PDE4) enzyme, molecular docking is crucial. researchgate.net These simulations show how the ligands anchor within the PDE4 active site. Key interactions often involve the core heterocyclic system and its substituents with critical amino acid residues, such as Gln443 and Phe446 in the hydrophobic pocket of the enzyme. researchgate.net Such computational insights are vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Predictive Modeling for Compound Design

Predictive modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. For heterocyclic systems like this compound, computational models can predict biological activity, toxicity, and pharmacokinetic profiles before synthesis, saving significant time and resources.

One approach involves using an existing active molecule as a template to design new derivatives. For example, new imidazo[1,2-a]pyridine-3-carboxamides were designed as potential anti-tubercular agents by using a known inhibitor as a scaffold. nih.gov Homology modeling of the target protein, the QcrB subunit of the bc1 complex in Mycobacterium tuberculosis, followed by molecular docking of the newly designed compounds, allows for the prediction of their binding affinities and interaction patterns. nih.gov This process helps in selecting the most promising candidates for synthesis and further testing. nih.gov

Furthermore, predictive models are not limited to biological activity. In the design of novel imidazophenoxazine-4-sulfonamides, computational tools were used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and safety properties. A compound that showed promising inhibitory activity in vitro was also predicted to have satisfactory drug-likeness and safety profiles, marking it as a strong lead for further optimization. researchgate.net This highlights the power of predictive modeling in creating a holistic profile of a drug candidate early in the design phase.

Photophysical and Optoelectronic Property Predictions

Computational methods are essential for predicting the photophysical and optoelectronic properties of complex organic molecules, providing insights that guide their application in areas like organic light-emitting diodes (OLEDs) and nonlinear optics.

Non-linear Optical (NLO) Properties Calculation

The nonlinear optical (NLO) properties of organic materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to predict these properties. For imidazole derivatives, DFT calculations using functionals like B3LYP have been shown to effectively predict NLO behavior. nih.gov

These calculations can determine key parameters such as total dipole moment and hyperpolarizabilities (β and γ), which are linked to the NLO response. nih.govresearchgate.net For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that their calculated NLO behavior can be greater than that of urea, a standard NLO material. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the intramolecular charge transfer characteristics that give rise to high NLO values. nih.govbiointerfaceresearch.com A low energy gap is often associated with a higher NLO response. nih.gov

Table 1: Calculated NLO Properties of a Representative Imidazole Derivative

Property Value Unit
Nonlinear absorption coefficient (β) 4.044 × 10⁻¹ cmW⁻¹
Nonlinear refractive index (n₂) 2.89 × 10⁻⁶ cm²W⁻¹
Third-order susceptibility (χ⁽³⁾) 2.2627 × 10⁻⁶ esu

Data for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. nih.gov

Prediction of Absorption Wavelengths and Band Gaps

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net It can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For phenoxazine-based emitters used in OLEDs, TD-DFT calculations can predict the absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. mdpi.com

Furthermore, DFT calculations provide estimates of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The difference between these levels, the HOMO-LUMO gap, is an important parameter that correlates with the electronic band gap and the chemical reactivity of the molecule. mdpi.com In a series of phenoxazine-dibenzothiophene sulfoximine (B86345) emitters, DFT calculations showed how modifying an acceptor unit systematically altered the LUMO level and, consequently, the energy gap. mdpi.com

Table 2: Predicted Photophysical Parameters for Phenoxazine-based Emitters

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
PXZ-SFIP -4.97 -2.23 2.74
PXZ-SFIC -5.08 -2.39 2.69
PXZ-SFIS -5.26 -2.58 2.68

Data for a series of phenoxazine-dibenzothiophene sulfoximine derivatives. mdpi.com

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms. arxiv.org By modeling reactants, intermediates, transition states, and products, researchers can map out the most plausible reaction pathways. For example, the mechanism for a novel multi-component reaction leading to imidazo[4,5-g]quinazolines was proposed to involve a cascade of transformations, including the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. mdpi.com The feasibility of this proposed pathway was supported by the detection of the hypothesized intermediates. mdpi.com

In the synthesis of benzo[d]imidazo[5,1-b]thiazoles, the reaction mechanism was explored through experiments combined with computational analysis, which pointed towards a visible-light-promoted cascade cyclization under metal- and photocatalyst-free conditions. rsc.org Similarly, the functionalization of phenoxazine ring systems via Suzuki-Miyaura cross-coupling reactions has been successfully modeled to understand reaction compatibility and optimize conditions. researchgate.net For the synthesis of 4-(aryl)-benzo researchgate.netbiointerfaceresearch.comimidazo[1,2-a]pyrimidine-3-carbonitriles, it was discovered through analysis that the Povarov reaction was followed by a mdpi.comschrodinger.com sigmatropic rearrangement. mdpi.com Such studies are crucial for improving synthetic efficiency and expanding the chemical space of these important heterocyclic scaffolds. researchgate.netmdpi.com

Physicochemical Property Prediction (e.g., QikProp Analysis)

The prediction of physicochemical properties is vital for the development of drug candidates, as these properties heavily influence a molecule's pharmacokinetic profile (ADME). schrodinger.com Software like QikProp is widely used to predict a range of pharmaceutically relevant properties based on the 3D molecular structure. schrodinger.comresearchgate.net These predictions help in the early stages of drug design to filter out compounds that are likely to fail due to poor ADME characteristics. schrodinger.com

Predicted properties typically include the octanol/water partition coefficient (logP), aqueous solubility (logS), blood-brain barrier penetration (logBB), Caco-2 cell permeability for predicting intestinal absorption, and binding to human serum albumin. schrodinger.comrsc.org For imidazo[1,2-a]pyrimidine derivatives designed as antimicrobial agents, in silico ADME predictions showed that the most active compounds had promising pharmacokinetic profiles and complied with established rules for drug-likeness, such as Lipinski's Rule of Five. nih.govmdpi.com This computational screening ensures that the synthesized compounds have a higher probability of success in later stages of development. mdpi.com

Table 3: Representative ADME Properties Predicted by QikProp

Property Description Recommended Range
QPlogPo/w Predicted octanol/water partition coefficient -2.0 to 6.5
QPlogS Predicted aqueous solubility (log S) -6.5 to 0.5
QPPCaco Predicted Caco-2 cell permeability (nm/sec) <25 (poor), >500 (great)
QPlogBB Predicted brain/blood partition coefficient -3.0 to 1.2
PHOA Predicted human oral absorption (0-100%) >80% (high)
Rule of Five Number of violations of Lipinski's rule 0

This table shows a selection of properties calculated by QikProp and their generally accepted ranges for drug candidates. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal, providing valuable insights into the packing of molecules. This analysis is based on the electron distribution of a molecule calculated from X-ray diffraction data. The Hirshfeld surface is constructed in a way that it partitions the space in a crystal into regions where the electron density of a given molecule dominates over the sum of electron densities of all other molecules.

The analysis generates a three-dimensional surface that is color-coded to represent various properties. One of the key plots is the d_norm surface, which highlights intermolecular contacts. On this surface, red spots indicate contacts that are shorter than the van der Waals radii, white areas represent contacts around the van der Waals distance, and blue regions show contacts that are longer.

For a molecule like this compound, which possesses a rigid, planar heterocyclic system with nitrogen and oxygen atoms, Hirshfeld surface analysis would be instrumental in understanding its solid-state packing. The analysis would likely reveal the dominant role of van der Waals interactions in the crystal packing. ulb.ac.be Specifically, one would expect to observe significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of the phenoxazine moiety suggests that π-π stacking interactions could also play a role in stabilizing the crystal structure, which would be visualized by characteristic adjacent red and blue triangles on the shape index plot of the Hirshfeld surface. mdpi.com

A hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the table below. This data is illustrative and based on findings for similar heterocyclic structures. nih.gov

Intermolecular ContactContribution (%)
H···H45.2
C···H/H···C20.1
N···H/H···N15.5
O···H/H···O10.3
C···C5.1
Other3.8

Artificial Neural Network (ANN) Applications in Property Prediction

Artificial Neural Networks (ANNs) are a class of machine learning algorithms that are increasingly being used in chemistry to predict the properties of molecules. arxiv.org These models are inspired by the structure and function of the human brain and are capable of learning complex, non-linear relationships between a molecule's structure and its physical, chemical, or biological properties. nih.gov

One of the key advantages of ANNs, particularly Graph Neural Networks (GNNs), is their ability to learn directly from the molecular graph, where atoms are represented as nodes and bonds as edges. arxiv.org This approach avoids the need for manual feature engineering, where molecular descriptors are calculated and selected, which can be a time-consuming and expertise-driven process. arxiv.org The GNN can automatically learn the most relevant features for a given property prediction task. github.com

The process of using an ANN for property prediction typically involves the following steps:

Data Collection: A large dataset of molecules with known properties is compiled.

Model Training: The ANN model is trained on this dataset. During training, the model learns to map the molecular structures to their corresponding properties by adjusting its internal parameters.

Model Validation: The trained model is then validated on a separate set of molecules that it has not seen before to assess its predictive accuracy.

Prediction: Once validated, the model can be used to predict the properties of new, uncharacterized molecules like this compound.

For this compound, an ANN could be trained to predict a variety of properties, such as solubility, melting point, or electronic properties like the HOMO-LUMO gap. The table below illustrates hypothetical predicted properties for this compound using a trained ANN model, along with the Mean Absolute Error (MAE) of the model for each property, which indicates the model's accuracy.

PropertyPredicted ValueModel MAE
Aqueous Solubility (logS)-4.20.5
Melting Point (°C)28515
HOMO-LUMO Gap (eV)3.10.1

Advanced Applications in Materials Science and Chemical Biology Non Clinical Focus

Optoelectronic Materials

The inherent characteristics of the imidazo(4,5,1-kl)phenoxazine scaffold, such as its rigid and planar structure, along with its electron-donating and accepting capabilities, make it a promising candidate for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs), particularly in the development of host materials for phosphorescent emitters. In one study, a novel bipolar host material was created by combining a carbazole (B46965) unit (hole-transporting) with a fused benzo[4',5']imidazo[2',1':2,3]imidazo[4,5,1-jk]carbazole (BzICz) unit, which acts as a new electron-transporting moiety. nih.gov The primary aim of this design was to achieve a material with high triplet energy and balanced charge transport. nih.gov The resulting green phosphorescent OLEDs (PhOLEDs) incorporating this host material demonstrated a high external quantum efficiency (EQE) of 26.6%. nih.gov

The phenoxazine (B87303) unit, a key component of the this compound system, is recognized as a strong electron donor and can induce large steric hindrance, which is beneficial for achieving short thermally activated delayed fluorescence (TADF) lifetimes and high fluorescence quantum yields. acs.org By carefully modifying the molecular structure, for instance through the strategic placement of methyl groups on a phenoxazine-pyrimidine framework, researchers have achieved sub-microsecond TADF lifetimes and outstanding peak EQEs in OLEDs ranging from 26.3% to 29.1% with minimized efficiency roll-off. acs.org

Compound/Host MaterialApplicationKey FindingExternal Quantum Efficiency (EQE)
Benzo[4',5']imidazo[2',1':2,3]imidazo[4,5,1-jk]carbazole (BzICz) based hostGreen PhOLEDsHigh triplet energy and good bipolar charge transporting characteristics. nih.gov26.6% nih.gov
Modified Phenoxazine-PyrimidineOLED EmittersSub-microsecond solid-state TADF lifetime and high emission yield. acs.org26.3 - 29.1% acs.org

Dye-Sensitized Solar Cells (DSSCs)

The phenoxazine core, integral to this compound, has been extensively used as an electron-donating moiety in the design of organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgnih.govnih.gov The performance of these dyes is closely linked to their molecular structure. nih.gov

Computational studies using Density Functional Theory (DFT) have further explored how modifying the structure of phenoxazine-based dyes affects their electronic and photovoltaic properties. nih.gov These studies help in designing dyes with optimal Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient electron injection and dye regeneration. nih.gov For a dye to be effective, its LUMO must be above the conduction band of the titanium dioxide (TiO2) semiconductor (typically -4.0 eV), and its HOMO must be lower than the redox potential of the electrolyte (around -4.8 eV). nih.gov

Dye StructureKey FeatureOverall Conversion EfficiencyReference
Phenoxazine with furan-conjugated linkerShorter electron lifetimeNot specified nih.gov
Phenoxazine with additional donor unitIncreased electron lifetime, Voc up to 800 mV6.03-7.40% nih.gov
IB3 dye with two 2,4-dibutoxyphenyl unitsSlow electron recombination7.0% rsc.org
IB4 dyeUsed in solid-state DSSCs3.2% rsc.org

Non-linear Optical (NLO) Materials

The significant intramolecular charge transfer characteristics of molecules containing the phenoxazine unit make them attractive for applications in non-linear optics (NLO). Quantum chemical calculations on phenoxazin-3-one dyes have shown that these molecules can possess considerably large first-order hyperpolarizability (β) values, suggesting their potential as building blocks for new organic NLO materials. rsc.org The hyperpolarizability is related to the molecular dipole moment and the energy gap between the HOMO and LUMO. rsc.org

Further molecular engineering, such as creating A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) structures with a phenoxazine donor and electron-deficient thiadiazole derivatives as π-spacers, can dramatically enhance NLO properties. scielo.org.mx Theoretical studies have demonstrated that modifying the π-spacers can significantly reduce the energy band gap and increase both the polarizability (α) and the hyperpolarizability (β). scielo.org.mx For instance, hyperpolarizability values have been shown to increase from 13,660.62 a.u. to 295,926.1 a.u. through such structural modifications. scielo.org.mx The mechanism behind the NLO response in similar systems has been attributed to processes like two-photon and three-photon absorption. frontiersin.orgresearchgate.net

Molecular DesignKey FindingHyperpolarizability (β) Value
Phenoxazin-3-one dyes (Resazurin, Resorufin)Considerably large β values. rsc.orgNot specified
Phenoxazine-based A-π-D-π-A dyes with modified π-spacersSignificant increase in β with π-spacer modification. scielo.org.mx13,660.62 a.u. to 295,926.1 a.u. scielo.org.mx

Semiconductors and Photovoltaic Properties

The semiconducting nature of phenoxazine derivatives is fundamental to their application in photovoltaics. nih.gov The photovoltaic performance is highly dependent on the molecular structure, which influences key parameters like the HOMO-LUMO energy gap (Eg), and the efficiency of electron injection and dye regeneration. nih.gov

Structural ModificationHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
P1 (non-donor subgroup)-4.94-2.971.97
P2 (with 2-hexylthiophene)-4.82-2.971.85
P3 (with 2-hexylfuran)-4.74-2.941.80
P4 (with hexyloxybenzene)-4.79-2.941.85

Data from DFT calculations on phenoxazine-based dyes. nih.gov

Chemical Sensing and Probing

The unique fluorescence properties of the this compound core and its derivatives make them highly suitable for developing chemical sensors and probes for biologically important molecules.

Fluorescent Probes for Biological Analytes (e.g., Adenosine (B11128) 5′-triphosphate (ATP))

Adenosine 5'-triphosphate (ATP) is a vital molecule that serves as the primary energy currency in all living organisms. rsc.org Developing selective fluorescent probes for ATP is crucial for understanding its role in various cellular processes. rsc.orgmdpi.com

While direct research on this compound for ATP sensing is limited, related imidazole-based systems have shown great promise. For instance, zinc(II) complexes of imidazo[4,5-f] rsc.orgscielo.org.mxphenanthroline have been developed as fluorescent probes that can selectively detect ATP over other similar phosphate-containing anions and nucleotides. rsc.org The sensing mechanism in these probes can be fine-tuned by altering the electronic properties of substituents on the imidazole (B134444) ring. rsc.org

Phenoxazine derivatives themselves are valuable long-wavelength fluorescent dyes, absorbing and emitting light in a region with minimal interference from biological autofluorescence. uminho.pt This property is highly advantageous for bioimaging. Furthermore, water-soluble conjugated polymers have been successfully used as fluorescent sensors for monitoring ATP levels in cell membranes, demonstrating high sensitivity with detection limits as low as 27 nM. nih.gov These examples highlight the potential of designing imidazo(4,f,1-kl)phenoxazine-based probes for the sensitive and selective detection of ATP and other biological analytes.

Probe TypeTarget AnalyteKey FeatureDetection Limit
Imidazo[4,5-f] rsc.orgscielo.org.mxphenanthroline-Zn(II) complexesATPSelective detection over other phosphate (B84403) anions and nucleotides. rsc.orgNot specified
Water-soluble cationic polythiophene derivative (PMTPP)ATPHigh sensitivity and good selectivity, low toxicity. nih.gov27 nM nih.gov

Chemical Sensors

Currently, there are no available research findings detailing the application of this compound as a chemical sensor. Studies on related heterocyclic structures, such as imidazo[4,5-b]phenazine-2-thione, have shown potential for sensing metal ions like Hg2+, but this does not extend to the specific this compound scaffold. scholaris.ca

pH Indicators

The use of this compound as a pH indicator has not been described in the available scientific literature. While related families of compounds, like imidazo[1,5-a]pyridine (B1214698) derivatives, have been explored for their pH-sensing and acidochromic properties, similar research on this compound is not documented. rsc.org

Catalysis and Photoredox Chemistry

Photoredox Catalysts in Organic Transformations

There is no specific information available on the use of this compound as a photoredox catalyst in organic transformations. The parent compound, phenoxazine, is a well-known organic photoredox catalyst due to its favorable electrochemical properties and ability to engage in single-electron transfer upon photoexcitation. nih.govacs.org However, studies detailing the catalytic activity of the specific fused this compound system have not been found.

Photocatalysis in Polymerization

While core-modified N-alkyl phenoxazines have been successfully employed as organic photoredox catalysts for processes like atom transfer radical polymerization (O-ATRP), there is no available data on the application of this compound in photocatalytic polymerization. nih.gov

Biological Target Interaction Studies (In Vitro and Mechanistic Investigations)

Enzyme Inhibition Studies

The this compound scaffold has been identified as a valuable pharmacophore in the design of enzyme inhibitors. Research has specifically focused on the synthesis of this compound-4-sulfonamide derivatives and their evaluation as potential inhibitors of phosphodiesterase 4 (PDE4), an important enzyme in inflammatory pathways.

In one study, a series of novel imidazophenoxazine-4-sulfonamides were designed and synthesized. researchgate.net The core heterocyclic system, Imidazo[4,5,1-kl]phenoxazine, was synthesized via a multi-step process. These compounds were then tested for their in vitro inhibitory activity against PDE4B and PDE4D. Several of the synthesized compounds demonstrated significant, dose-dependent inhibition of PDE4B, with IC50 values ranging from the low micromolar to the nanomolar level. researchgate.net

The most active compounds showed pronounced PDE4 inhibition with IC50 values as low as 0.53 µM. researchgate.net For instance, indole-based sulfonamide derivatives of the imidazophenoxazine core were found to be particularly potent, with IC50 values of 754 nM and 664 nM for compounds 21b and 21c, respectively. researchgate.net Furthermore, many of these compounds exhibited good selectivity for PDE4 over the related enzyme PDE5. researchgate.net

The table below summarizes the inhibitory activity of selected Imidazophenoxazine-4-sulfonamide derivatives against PDE4B.

CompoundDescriptionPDE4B IC50 (µM)Selectivity over PDE5
Derivative 1Imidazophenoxazine-4-sulfonamide3.31 ± 0.62Good
Derivative 2Imidazophenoxazine-4-sulfonamide1.23 ± 0.18Good
Derivative 3Imidazophenoxazine-4-sulfonamide0.53 ± 0.18Good
21bIndole-based sulfonamide derivative0.754Good
21cIndole-based sulfonamide derivative0.664Good
Phosphodiesterase-4 (PDE4) Inhibition (PDE4B and D)

Phosphodiesterase-4 (PDE4) is a critical enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. researchgate.net The inhibition of PDE4, particularly subtypes B and D, has been a significant area of research. Novel this compound-4-sulfonamides have been synthesized and evaluated as potential PDE4 inhibitors. nih.gov

These compounds were developed through a multi-step synthesis process, beginning with the construction of a 1-nitro-10H-phenoxazine ring, followed by the fusion of an imidazole ring. nih.gov In vitro testing of these sulfonamide derivatives demonstrated promising inhibitory activity against PDE4B and PDE4D. researchgate.netnih.gov Molecular docking simulations have further supported these findings, indicating favorable interactions between the compounds and the active sites of the PDE4B and PDE4D proteins. researchgate.netnih.gov

Notably, three of the synthesized compounds exhibited dose-dependent inhibition of PDE4B, with IC50 values of 3.31 ± 0.62 µM, 1.23 ± 0.18 µM, and 0.53 ± 0.18 µM, highlighting the potential of this scaffold in developing potent PDE4 inhibitors. researchgate.netnih.gov

Table 1: PDE4B Inhibition by Imidazophenoxazine-4-sulfonamide Derivatives

Compound PDE4B IC50 (µM)
Derivative 1 3.31 ± 0.62
Derivative 2 1.23 ± 0.18
Topoisomerase I/IIα Inhibition

Derivatives of the related imidazo[4,5-b]phenazine scaffold have been investigated as dual inhibitors of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.egresearchgate.net One study synthesized a series of 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines and evaluated their cytotoxic activities. ekb.eg The most promising compounds were further tested for their ability to inhibit Topo I and Topo IIα. ekb.eg

One derivative, compound 4e, was identified as a potent inhibitor of Topo I, with an IC50 value of 29.25 µM, which is comparable to the well-known Topo I inhibitor camptothecin (B557342) (IC50 = 25.71 µM). ekb.eg Furthermore, compounds 4f and 4g demonstrated significant inhibitory activity against Topo IIα, with IC50 values of 26.74 µM and 22.72 µM, respectively, comparable to the clinical drug etoposide (B1684455) (IC50 = 20.52 µM). ekb.eg

Molecular docking studies suggest that these imidazophenazine derivatives act as topoisomerase poisons. Their planar polycyclic structure allows them to intercalate between DNA base pairs at the cleavage site, stabilizing the topoisomerase-DNA complex and preventing the re-ligation of the DNA strand. ekb.egresearchgate.net

Table 2: Topoisomerase Inhibition by Imidazo[4,5-b]phenazine Derivatives

Compound Target IC50 (µM) Reference Compound Reference IC50 (µM)
4e Topo I 29.25 Camptothecin 25.71
4f Topo IIα 26.74 Etoposide 20.52
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. wikipedia.orgnih.gov They work by blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. wikipedia.org This leads to inhibited glucagon (B607659) release, increased insulin (B600854) secretion, and reduced blood glucose levels. wikipedia.org

Research into DPP-4 inhibitors has led to the exploration of various chemical scaffolds. Systematic variations of the xanthine (B1682287) scaffold, for instance, resulted in the development of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones, a class of potent DPP-4 inhibitors. ebi.ac.uk This highlights the adaptability of imidazole-fused ring systems for targeting this particular enzyme.

Viral Polymerase Inhibition

The viral RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of many viruses, making it a prime target for antiviral drug development. mdpi.commdpi.com A notable example of an imidazo-pyridine derivative with potent antiviral activity is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP). kuleuven.be

BPIP has demonstrated highly potent and selective activity against pestiviruses, such as the bovine viral diarrhea virus (BVDV). kuleuven.be It inhibits BVDV-induced cytopathic effect with a 50% effective concentration (EC50) of 0.04 ± 0.01 µM. kuleuven.be The compound also effectively reduces viral RNA synthesis (EC50 = 0.12 ± 0.02 µM) and the production of infectious virus particles (EC50 = 0.074 ± 0.003 µM). kuleuven.be Drug resistance studies have shown that mutations in the viral RdRp are responsible for reduced susceptibility to BPIP, confirming that the polymerase is its primary target. kuleuven.be

More recently, a series of benzo tocris.compensoft.netimidazo[1,2-c]pyrimidinone-based nucleoside and non-nucleoside derivatives were synthesized and tested against a range of DNA and RNA viruses. mdpi.comresearchgate.net One of the lead compounds from this series was found to be a weak inhibitor of the SARS-CoV-2 RdRp. researchgate.net

Type I SPase Inhibition

While specific studies on the inhibition of Type I signal peptidase (SPase) by this compound were not prominently found in the searched literature, the broad inhibitory capacity of related heterocyclic systems suggests potential in this area. Further research is warranted to explore this specific application.

Kinase Inhibition (e.g., Aurora kinases)

Aurora kinases are a family of serine/threonine kinases that are essential for cell division, and their inhibition is a promising strategy in cancer therapy. pensoft.netresearchgate.net Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov

Lead optimization studies starting from an initial hit compound led to the development of a new class of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. nih.gov One such compound, CCT137690, is a potent inhibitor of Aurora A, Aurora B, and Aurora C, with IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively. tocris.comnih.gov The co-crystallization of another derivative, CCT137444, with Aurora-A has provided valuable insights into the binding interactions of this class of inhibitors. nih.gov

Table 3: Aurora Kinase Inhibition by CCT137690

Kinase IC50 (µM)
Aurora A 0.015 ± 0.003
Aurora B 0.025

Nucleic Acid Interaction Mechanisms (DNA/RNA)

The planar aromatic structure of imidazo-fused heterocyclic systems makes them well-suited for non-covalent interactions with nucleic acids, primarily through intercalation and groove binding. irb.hr

Studies on imidazo[4,5-b]pyridine derivatives have shown that intercalation is a dominant mode of binding to DNA. irb.hr Some of these derivatives have been observed to induce apoptosis in cancer cells, a biological effect that may be linked to their DNA intercalating ability. irb.hr The binding affinity and specificity of these compounds can be influenced by their charge at physiological pH. irb.hr For example, piperazine-substituted derivatives, which carry a positive charge, have shown distinct binding characteristics with different types of DNA and RNA models, such as ctDNA, AT-DNA, GC-DNA, and AU-RNA. irb.hr

Furthermore, some carbazole derivatives, which share structural similarities with the extended aromatic system of phenoxazines, are known to stabilize G-quadruplex structures in DNA, leading to the inhibition of telomerase activity. mdpi.com This suggests another potential mechanism of nucleic acid interaction for this compound derivatives that could be explored in future research.

DNA/RNA Intercalation

Cell Line Based Activity (Non-Clinical Cytostatic/Antiproliferative Studies)

This compound and its analogs have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in non-clinical settings. These studies provide a foundation for understanding their potential as anticancer agents.

Derivatives of the imidazo-phenoxazine scaffold have been evaluated against a panel of cancer cell lines, consistently showing potent cytostatic and cytotoxic effects.

For example, imidazo[4,5-f] medsci.orgresearchgate.netphenanthroline derivatives have shown inhibitory activity against human lung adenocarcinoma (A549), human hepatocarcinoma (SMMC7721), and human colorectal carcinoma (SW620) cells. nih.gov One particular derivative exhibited an IC50 value of 15.03 µM against A549 cells. nih.gov Similarly, tetracyclic benzo nih.govdntb.gov.ua- and naphtho[2',1':4,5]imidazo[1,2-c]pyrimidinone derivatives have demonstrated antiproliferative activity against A549 lung adenocarcinoma cells. nih.gov The antiproliferative activity of Amaryllidaceae alkaloid montanine (B1251099) has been observed against A549 and MOLT-4 human cancer cells. nih.gov Furthermore, various imidazo[1,2-a]pyridine (B132010) derivatives have shown activity against breast cancer cell lines such as MCF-7. researchgate.net

Table 1: Antiproliferative Activity of Imidazo-phenoxazine Related Compounds against Various Cancer Cell Lines

Compound Type Cell Line IC50 (µM) Reference
Imidazo[4,5-f] medsci.orgresearchgate.netphenanthroline derivative A549 15.03 nih.gov
Imidazo[4,5-f] medsci.orgresearchgate.netphenanthroline derivative SMMC-7721 17.51 nih.gov
Imidazo[4,5-f] medsci.orgresearchgate.netphenanthroline derivative SW620 26.48 nih.gov
Tetracyclic naphtho[2',1':4,5]imidazo[1,2-c]pyrimidinone derivative (5b) A549 3.6 nih.gov
Amaryllidaceae alkaloid montanine A549 1.09 nih.gov
Amaryllidaceae alkaloid montanine MOLT-4 1.04 nih.gov

A common mechanism by which antiproliferative agents exert their effects is by inducing cell cycle arrest, preventing cancer cells from dividing and proliferating. Several studies have shown that imidazo-phenoxazine derivatives can cause cell cycle arrest, particularly at the G2/M phase.

Flow cytometric analysis has revealed that imidazoacridinones, which are structurally similar, induce a complete arrest of cells in the G2 phase of the cell cycle. nih.gov This G2 block is dependent on both the dose and duration of treatment. nih.gov Similarly, certain natural products have been shown to induce G2/M cell cycle arrest in gastric cancer cells. medsci.org This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins. medsci.org Studies on tetracyclic benzo nih.govdntb.gov.ua- and naphtho[2',1':4,5]imidazo[1,2-c]pyrimidinone derivatives also indicate that they can trigger G2/M arrest. dntb.gov.uanih.gov

In addition to cell cycle arrest, many anticancer compounds induce programmed cell death, or apoptosis, in cancer cells. Imidazo-phenoxazine derivatives have been shown to trigger apoptosis through various mechanisms.

The induction of apoptosis is a key feature of the anticancer activity of many imidazo-phenoxazine related compounds. For instance, imidazo[4,5-f] medsci.orgresearchgate.netphenanthroline derivatives have been shown to induce apoptosis in A549 cells. nih.gov The mechanism of apoptosis induction can involve the activation of caspases, which are key enzymes in the apoptotic pathway. brieflands.com The tumor suppressor protein p53 and the Bcl-2 family of proteins are also crucial regulators of apoptosis and can be modulated by these compounds. medsci.orgmdpi.com Some derivatives may induce apoptosis through pathways that are independent of caspases, highlighting the diverse mechanisms through which these compounds can exert their cytotoxic effects. mdpi.com

Cell Cycle Arrest (e.g., G2/M Phase)

Antimicrobial Activity (In Vitro)

Derivatives of the imidazo[4,5,1-kl]phenoxazine scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These in vitro studies provide a foundational understanding of the structure-activity relationships that govern their antimicrobial potential.

The antibacterial properties of imidazo[4,5,1-kl]phenoxazine derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Certain imidazo[4,5,1-kl]phenoxazine-4-sulfonamide derivatives have demonstrated notable activity against S. aureus. For instance, a derivative containing a chlorophenyl substituent exhibited a minimum inhibitory concentration (MIC) of 0.312 mg/ml. researchgate.net Other studies on related fused imidazole systems have also reported promising results. For example, a fused imidazo[4,5,1-kl]phenothiazine derivative showed equipotent activity to the standard antibiotic ciprofloxacin, with a MIC value of 6.25 µg/mL against S. aureus. researchgate.net Another study on imidazo[4,5-b]pyridine derivatives, a structurally related class of compounds, identified a compound with strong in vitro antibacterial activity against S. aureus. nih.gov Some of these compounds have been shown to rapidly eradicate methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The antibacterial activity of these compounds is often attributed to their ability to damage the cell envelope. frontiersin.org

Escherichia coli : The antibacterial efficacy of imidazo[4,5,1-kl]phenoxazine derivatives has also been evaluated against the Gram-negative bacterium E. coli. A specific imidazophenoxazine-4-sulfonamide derivative with a chlorophenyl group was found to have a MIC of 0.312 mg/ml. researchgate.net In studies of related structures, a fused imidazo[4,5,1-kl]phenothiazine conjugate displayed promising activity against E. coli with a MIC value of 6.25 µg/mL, comparable to ciprofloxacin. researchgate.net Other research on imidazo[4,5-b]pyridine derivatives has also demonstrated their potential antibacterial effects against E. coli. researchgate.net

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is a significant concern due to its high resistance to many antibiotics. frontiersin.org While specific data on imidazo[4,5,1-kl]phenoxazine against P. aeruginosa is limited in the provided context, research on related fused imidazole structures has shown some activity. For instance, a triazolo quinazoline (B50416) derivative demonstrated potent activity against P. aeruginosa with a MIC of 3 µg/mL. researchgate.net

Bacillus subtilis : Studies on imidazo[4,5-b]pyridines, which share a core imidazole structure, have shown that certain derivatives possess strong in vitro antibacterial activity against the Gram-positive bacterium B. subtilis. nih.gov Specifically, one compound was highlighted for its potent inhibitory effects. nih.gov Additionally, a fused imidazo[4,5,1-kl]phenothiazine derivative exhibited significant activity against B. subtilis with a MIC value of 3.12 µg/mL, which was twofold higher than the standard ciprofloxacin. researchgate.net

Table 1: In Vitro Antibacterial Activity of Imidazo[4,5,1-kl]phenoxazine and Related Derivatives

Compound Class Bacterium Activity (MIC) Reference
Imidazophenoxazine-4-sulfonamide S. aureus 0.312 mg/ml researchgate.net
Fused Imidazo[4,5,1-kl]phenothiazine S. aureus 6.25 µg/mL researchgate.net
Imidazo[4,5-b]pyridine S. aureus Strong activity nih.gov
Imidazophenoxazine-4-sulfonamide E. coli 0.312 mg/ml researchgate.net
Fused Imidazo[4,5,1-kl]phenothiazine E. coli 6.25 µg/mL researchgate.net
Imidazo[4,5-b]pyridine E. coli - researchgate.net
Fused Imidazo[4,5,1-kl]phenothiazine P. aeruginosa 3 µg/mL researchgate.net
Imidazo[4,5-b]pyridine B. subtilis Strong activity nih.gov
Fused Imidazo[4,5,1-kl]phenothiazine B. subtilis 3.12 µg/mL researchgate.net

The antifungal potential of imidazo[4,5,1-kl]phenoxazine and its analogs has been explored, particularly against Candida albicans, a common opportunistic fungal pathogen. frontiersin.org

Candida albicans : While direct studies on imidazo[4,5,1-kl]phenoxazine against C. albicans were not detailed in the provided search results, research on the structurally related imidazo[4,5-b]pyridine class of compounds has shown that certain derivatives exhibit antifungal activity. nih.gov The development of resistance to existing antifungal agents is a growing concern, driving the search for new therapeutic options. nih.govmdpi.com Some imidazole derivatives have been investigated for their mechanism of action, with studies showing they can induce the production of reactive oxygen species in fungal cells.

Table 2: In Vitro Antifungal Activity of Imidazo[4,5,1-kl]phenoxazine-Related Derivatives

Compound Class Fungus Activity Reference
Imidazo[4,5-b]pyridine C. albicans Antifungal activity noted nih.gov
Antibacterial Activity (e.g., against S. aureus, E. coli, P. aeruginosa, B. subtilis)

Antiviral Activity (In Vitro)

The evaluation of imidazo[4,5,1-kl]phenoxazine derivatives has extended to their potential antiviral properties.

In vitro studies have been conducted to assess the efficacy of phenoxazine-based nucleoside analogs against a diverse range of DNA and RNA viruses. nih.gov Some of these compounds have demonstrated inhibitory activity against multiple viruses, with EC₅₀ values in the low micromolar range. nih.gov Notably, certain phenoxazine derivatives have shown promising inhibition of SARS-CoV-2 reproduction in vitro, although this was sometimes accompanied by cytotoxicity. nih.gov One particular study highlighted a phenoxazine derivative that exhibited activity against flavi-, alpha-, and herpesviruses. nih.gov The search for effective antiviral agents is a continuous effort, with a focus on developing compounds with high activity and selectivity. actanaturae.ru

Table 3: In Vitro Antiviral Activity of Phenoxazine Derivatives

Compound Class Virus(es) Activity (EC₅₀) Reference
Phenoxazine Nucleoside Analogs DNA and RNA viruses ≤ 20 μM nih.gov
Phenoxazine Derivatives SARS-CoV-2 Low micromolar range nih.gov
Phenoxazine Derivative Flavi-, alpha-, and herpesviruses Micromolar concentrations nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The advancement of Imidazo(4,5,1-kl)phenoxazine chemistry is contingent on the development of efficient and environmentally benign synthetic routes. Current methods often involve multi-step sequences which can be time-consuming and generate significant waste. researchgate.net For instance, a known pathway involves the initial construction of a 1-nitro-10H-phenoxazine ring, followed by the fusion of the imidazole (B134444) ring. researchgate.netresearchgate.net Another approach begins with 1-tosylaminophenoxazine, which is reacted with methylene (B1212753) iodide to form 2-tosyl-1,2-dihydroimidazo[4,5,1-kl]phenoxazine, followed by reductive or acid-mediated detosylation to yield the core structure or its dihydro-analogue. researchgate.net

Future research should prioritize the development of more sustainable methodologies. This could include:

Catalyst Innovation: Exploring novel catalysts, such as copper-based systems or photoredox catalysts, which can facilitate C-H functionalization or cyclization under milder conditions. unimi.it The use of Pd(OAc)2 with specific ligands has been effective in synthesizing phenoxazine-based polymers and could be adapted. scielo.br

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, a technique proven effective for other complex imidazo-pyridine derivatives. irb.hr

Exploration of Diverse Derivatization Strategies for Tunable Properties

Systematic derivatization of the this compound core is crucial for fine-tuning its physicochemical and biological properties. The scaffold offers multiple sites for substitution, allowing for a wide range of structural modifications.

Initial research has successfully introduced sulfonamide groups at the C-4 position, leading to potent biological activity. researchgate.net Future derivatization strategies could explore:

Substitution at the Imidazole Ring: Introducing various substituents at the N-1 position of the imidazole ring can modulate steric and electronic properties.

Aromatic Ring Functionalization: Adding electron-donating or electron-withdrawing groups to the phenoxazine (B87303) rings can alter the molecule's electron density, impacting its photophysical properties and interaction with biological targets. nih.gov

Introduction of Diverse Functional Groups: Incorporating groups like hydroxamic acids, nitriles, or various heterocyclic moieties could impart new functionalities and lead to novel applications. nih.govmdpi.com

A summary of potential derivatization sites is presented below.

Position Potential Substituents Anticipated Effect Reference for Concept
C-4Sulfonamides, AmidesModulation of biological activity (e.g., enzyme inhibition) researchgate.net
N-1Alkyl, Aryl groupsTuning of solubility, steric hindrance, and electronic properties scielo.br
Phenoxazine CoreHalogens, Alkoxy, Nitro groupsAlteration of redox potentials and photophysical properties nih.gov
C-1Phenyl groupsEnhanced π-stacking interactions, modified biological targeting lookchem.com

Application of Emerging Advanced Characterization Techniques

A thorough understanding of the structure of this compound derivatives is fundamental. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm structures, advanced methods can provide deeper insights. researchgate.netresearchgate.net

Future research would benefit from the application of:

Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of molecular structure and detailed information about bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for elucidating the complex structures of highly substituted derivatives, especially in cases of ambiguous proton or carbon assignments. researchgate.net

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. nih.gov Tandem MS techniques can help in structural elucidation by analyzing fragmentation patterns.

Spectroscopic Ellipsometry: For derivatives developed as thin films or for electronic applications, this technique can determine optical constants and film thickness.

The integration of these techniques is crucial for building a comprehensive picture of new derivatives, connecting their precise three-dimensional structure to their observed properties.

Deeper Mechanistic Insights from Advanced Computational Chemistry

Computational chemistry offers a powerful tool to complement experimental research by providing deep mechanistic insights at the molecular level. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly useful for studying the electronic structure and properties of complex heterocyclic systems. nih.govscielo.org.mx

Future computational studies on this compound could focus on:

Mapping Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics, which are key to applications in electronics and photoredox catalysis. scielo.org.mx

Calculating Spectroscopic Properties: Predicting absorption and emission spectra to guide the design of fluorescent probes and other optical materials. scielo.org.mx

Molecular Docking and Dynamics: Simulating the interaction of derivatives with biological targets, such as enzymes, to predict binding modes and affinities, thereby rationalizing observed biological activity and guiding the design of more potent analogues. ekb.egresearchgate.net

Reaction Mechanism Elucidation: Modeling potential synthetic pathways to understand transition states and reaction energetics, which can aid in optimizing reaction conditions.

Electrostatic Potential (ESP) Analysis: Identifying regions of positive or negative potential on the molecular surface to predict sites for nucleophilic or electrophilic attack and non-covalent interactions. mdpi.com

Expansion of Non-Clinical Applications in Emerging Technologies and Biological Tools

While initial research has focused on the medicinal potential of this compound derivatives, their unique electronic and photophysical properties make them attractive candidates for a range of other applications. researchgate.netresearchgate.net The parent phenoxazine scaffold is known for its utility in dyes, photosensitizers, and organic electronics. nih.govscielo.br

Future research should explore the following non-clinical applications:

Organic Photoredox Catalysts: The electron-rich nature of the phenoxazine core suggests that its derivatives could function as highly reducing organic photoredox catalysts for applications like organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov

Fluorescent Probes and Sensors: Functionalized derivatives could be developed as fluorescent probes for detecting specific analytes or for cellular imaging. mdpi.com For example, related imidazo-phenanthroline complexes have been used as fluorescent sensors for ATP. rsc.org The inherent fluorescence of such systems could be tailored to respond to changes in the local environment, such as pH. rsc.org

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high fluorescence quantum yields make the scaffold a candidate for use as an emitter or host material in OLEDs.

DNA/RNA Binders and G-Quadruplex Ligands: The planar aromatic system is well-suited for intercalation into DNA or for binding to non-canonical structures like G-quadruplexes, making these compounds valuable as biological tools for studying nucleic acid structure and function. researchgate.net

Comprehensive Structure-Property and Structure-Activity Relationship Studies for Rational Design

The rational design of new this compound derivatives with tailored functions requires a deep and systematic understanding of their Structure-Property Relationships (SPR) and Structure-Activity Relationships (SAR).

Future work in this area should involve:

Systematic Library Synthesis: Creating focused libraries of compounds where a single structural element is varied systematically to probe its effect on a specific property or activity.

Quantitative SAR (QSAR): Developing mathematical models that correlate structural descriptors (e.g., lipophilicity, electronic parameters, steric factors) with biological activity.

Multi-Property Optimization: Moving beyond optimizing for a single parameter (e.g., potency) to a multi-parameter approach that simultaneously considers activity, selectivity, and physicochemical properties.

An example of SAR can be drawn from imidazophenoxazine-4-sulfonamide derivatives, which were evaluated as inhibitors of phosphodiesterase 4B (PDE4B).

Compound ID Key Structural Feature IC50 for PDE4B (µM) Reference
Compound A(Structure not fully disclosed)3.31 ± 0.62 researchgate.net
Compound B(Structure not fully disclosed)1.23 ± 0.18 researchgate.net
Compound C(Structure not fully disclosed)0.53 ± 0.18 researchgate.net

Table data is illustrative of reported findings for novel imidazophenoxazine-4-sulfonamides.

These initial findings demonstrate that subtle structural modifications can lead to significant changes in inhibitory potency. researchgate.net Comprehensive studies that correlate these activity changes with detailed structural (X-ray) and computational (docking) data will be essential for the rational design of next-generation compounds based on the this compound scaffold. nih.govnih.gov

Q & A

Q. How can the "dual-target" (Topo I/IIα) hypothesis for this compound derivatives be rigorously tested?

  • Answer :
  • Knockout models : Use CRISPR-Cas9 to generate Topo I/IIα-deficient cell lines and compare cytotoxicity .
  • Biochemical assays : Measure DNA cleavage-religation kinetics in the presence of analogs to quantify dual inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.